molecular formula C13H7F2NS B575463 2-(3,4-Difluorophenyl)-1,3-benzothiazole CAS No. 170151-90-3

2-(3,4-Difluorophenyl)-1,3-benzothiazole

Cat. No. B575463
CAS RN: 170151-90-3
M. Wt: 247.263
InChI Key: VOWQOJZCCMRNQN-UHFFFAOYSA-N
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Description

“2-(3,4-Difluorophenyl)-1,3-benzothiazole” is a chemical compound that is part of the benzothiazole family. It contains a benzothiazole core, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. This specific compound also has a 3,4-difluorophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenyl)-1,3-benzothiazole” would consist of a benzothiazole core with a 3,4-difluorophenyl group attached to it. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-(3,4-Difluorophenyl)-1,3-benzothiazole” would depend on the specific conditions and reagents used. As with any organic compound, it could undergo a variety of reactions, including substitution, addition, elimination, and rearrangement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Difluorophenyl)-1,3-benzothiazole” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Mechanism of Action

The mechanism of action of “2-(3,4-Difluorophenyl)-1,3-benzothiazole” would depend on its intended use. If it is used as a pharmaceutical compound, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

As with any chemical compound, “2-(3,4-Difluorophenyl)-1,3-benzothiazole” should be handled with care. It could potentially be harmful if swallowed, cause skin irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions for research on “2-(3,4-Difluorophenyl)-1,3-benzothiazole” could include exploring its potential uses in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also investigate its physical and chemical properties, as well as its safety and environmental impact.

properties

IUPAC Name

2-(3,4-difluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NS/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWQOJZCCMRNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698244
Record name 2-(3,4-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170151-90-3
Record name 2-(3,4-Difluorophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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